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Compound Name:
trans-Cyclobutane-1,2-dicarboxylic

acid

Cat. No.: B075341 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for trans-
cyclobutane-1,2-dicarboxylic acid (CAS RN: 1124-13-6), a key building block in the

synthesis of polymers and pharmaceuticals.[1] Tailored for researchers, scientists, and drug

development professionals, this document offers a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-

proven insights and authoritative references.

Molecular Structure and Spectroscopic Overview
trans-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular

formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol .[2][3] The "trans"

configuration indicates that the two carboxylic acid groups are on opposite sides of the

cyclobutane ring. This stereochemistry dictates the symmetry of the molecule and,

consequently, its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS

data is crucial for its unambiguous identification and for quality control in its various

applications.

The following sections will delve into the specific spectroscopic techniques used to characterize

this molecule, presenting detailed data, experimental protocols, and the rationale behind the

interpretation of the spectra.

Caption: Molecular structure of trans-cyclobutane-1,2-dicarboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[4] For trans-cyclobutane-1,2-dicarboxylic acid, both ¹H and ¹³C NMR are

employed to confirm its structure and stereochemistry.

¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-cyclobutane-1,2-dicarboxylic acid is expected to show

signals corresponding to the methine protons (CH-COOH) and the methylene protons (CH₂) of

the cyclobutane ring, as well as the acidic protons of the carboxylic acid groups.

Table 1: ¹H NMR Spectral Data for trans-Cyclobutane-1,2-dicarboxylic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 2H -COOH

~3.45 Multiplet 2H CH-COOH

~2.17 Multiplet 4H -CH₂-

Data is compiled from representative spectra and may vary slightly based on solvent and

concentration.[5][6]

Interpretation and Causality:

The broad singlet around 12.0 ppm is characteristic of carboxylic acid protons, which are

often subject to hydrogen bonding and rapid exchange, leading to a broadened signal.[7]

The methine protons attached to the carbons bearing the carboxylic acid groups are

deshielded due to the electron-withdrawing effect of the carboxyl group, hence their

downfield shift to approximately 3.45 ppm.

The methylene protons of the cyclobutane ring appear as a multiplet around 2.17 ppm. The

complexity of this signal arises from vicinal and geminal couplings with the other ring

protons.
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon

environments within the molecule.

Table 2: ¹³C NMR Spectral Data for trans-Cyclobutane-1,2-dicarboxylic Acid

Chemical Shift (δ) ppm Assignment

~175 -COOH

~45 CH-COOH

~20 -CH₂-

Data is compiled from representative spectra and may vary slightly based on the solvent.[6][8]

Interpretation and Causality:

The signal at approximately 175 ppm is typical for the carbonyl carbon of a carboxylic acid.

[7]

The methine carbons, being directly attached to the electron-withdrawing carboxyl groups,

are deshielded and appear around 45 ppm.

The methylene carbons are the most shielded, resonating at approximately 20 ppm.

Experimental Protocol for NMR Analysis
The following is a generalized protocol for obtaining high-quality NMR spectra of trans-
cyclobutane-1,2-dicarboxylic acid.

Sample Preparation:

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, DMSO-d₆) in a clean, dry NMR tube.[6] Deuterated solvents are used to avoid large

solvent signals in the ¹H NMR spectrum.[6]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic

solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous

solutions, for accurate chemical shift referencing.[6]

Instrumental Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of approximately 16 ppm.

Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR:

Employ proton broadband decoupling to simplify the spectrum to singlets for each

unique carbon.

Use a spectral width of about 220 ppm.

A 45-degree pulse with a relaxation delay of 2-5 seconds is typically used.

A larger number of scans (e.g., 1024 or more) is generally required due to the lower

natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[9]

Table 3: Characteristic IR Absorption Bands for trans-Cyclobutane-1,2-dicarboxylic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (carboxylic acid

dimer)

~2950 Medium C-H stretch (aliphatic)

1760-1690 Strong C=O stretch (carboxylic acid)

1320-1210 Medium C-O stretch

1440-1395 & 950-910 Medium O-H bend

Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles.[10]

[11]

Interpretation and Causality:

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-

H stretching band from 3300 to 2500 cm⁻¹.[10] This broadness is a direct result of strong

intermolecular hydrogen bonding, which forms a dimeric structure.[9]

The strong absorption in the region of 1760-1690 cm⁻¹ is indicative of the C=O (carbonyl)

stretching vibration of the carboxylic acid group.[10]

The aliphatic C-H stretching vibrations of the cyclobutane ring are observed around 2950

cm⁻¹.

The C-O stretching and O-H bending vibrations provide further confirmation of the carboxylic

acid functionality.[10]
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Experimental Protocol for FT-IR Analysis (KBr Pellet
Method)

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of the crystalline trans-cyclobutane-1,2-
dicarboxylic acid with about 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. KBr is transparent to IR radiation in the mid-IR region.

Transfer the finely ground mixture to a pellet press.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric CO₂ and water vapor absorptions.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-

to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Data Analysis:

Identify the characteristic absorption bands and compare them with known correlation

charts for functional groups.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides

information about the molecular weight and fragmentation pattern of a molecule.[12]

Table 4: Major Fragment Ions in the Mass Spectrum of trans-Cyclobutane-1,2-dicarboxylic
Acid
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m/z Proposed Fragment

144 [M]⁺ (Molecular Ion)

126 [M - H₂O]⁺

99 [M - COOH]⁺

98 [M - H₂O - CO]⁺ or [M - CO₂ - H₂]⁺

55 [C₄H₇]⁺

Data compiled from PubChem and NIST.[2][13]

Interpretation and Causality:

The molecular ion peak [M]⁺ at m/z 144 confirms the molecular weight of the compound.

A common fragmentation pathway for carboxylic acids is the loss of a water molecule (18

Da), leading to the peak at m/z 126.[14]

The loss of a carboxyl group (45 Da) results in the fragment at m/z 99.

The base peak (most intense peak) is often observed at m/z 98, which can be formed

through various fragmentation pathways.[2]

The peak at m/z 55 likely corresponds to a C₄H₇⁺ fragment, which can be formed by the

cleavage of the cyclobutane ring.

Experimental Protocol for GC-MS Analysis
Sample Preparation:

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or

dichloromethane). Derivatization to a more volatile ester form (e.g., by reaction with

diazomethane or a silylating agent) may be necessary for efficient gas chromatographic

separation.

Instrumentation and Parameters:
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Gas Chromatograph (GC):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Employ a temperature program to ensure the separation of the analyte from any

impurities or solvent.

Mass Spectrometer (MS):

The eluent from the GC is directed into the ion source of the mass spectrometer.

Use electron ionization (EI) at a standard energy of 70 eV.[15]

Scan a mass range of, for example, m/z 40-200.

Data Analysis:

Identify the peak corresponding to the compound of interest in the total ion chromatogram

(TIC).

Analyze the mass spectrum associated with that peak to determine the molecular ion and

the fragmentation pattern.

Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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